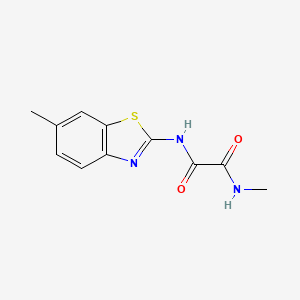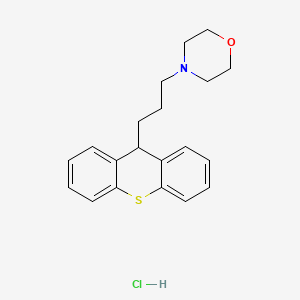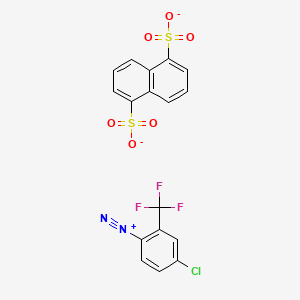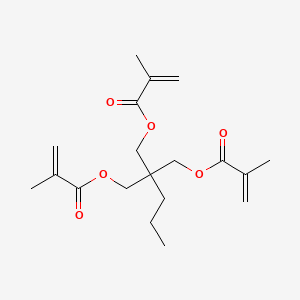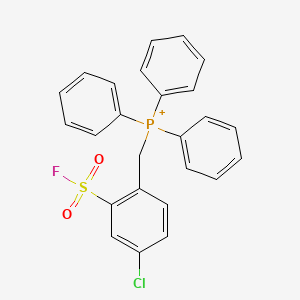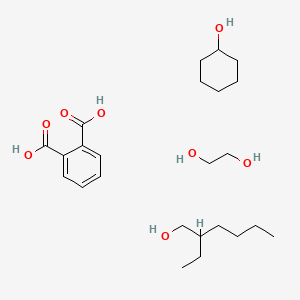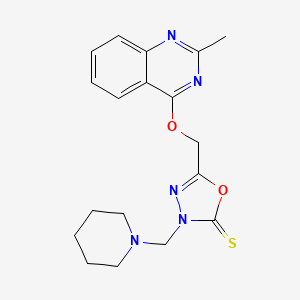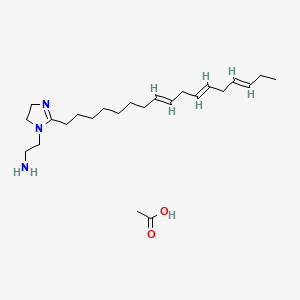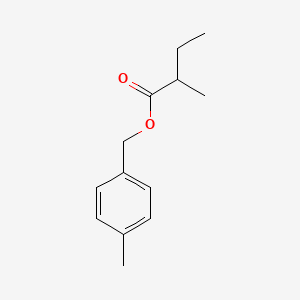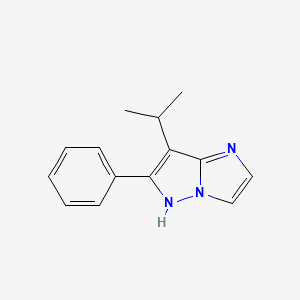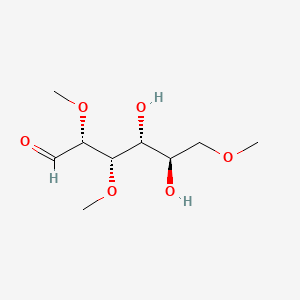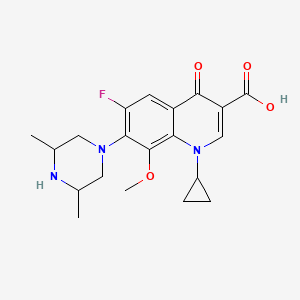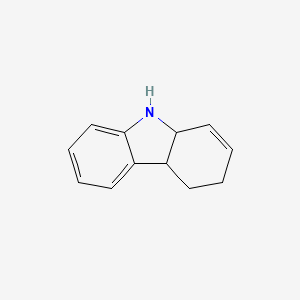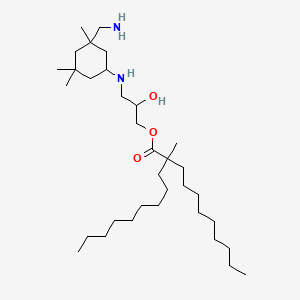
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a cyclohexyl ring, an aminomethyl group, and a long alkyl chain, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the aminomethyl group: This step involves the reaction of the cyclohexyl ring with aminomethylating agents under suitable conditions.
Attachment of the hydroxypropyl group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the hydroxypropyl group with 2-methyl-2-nonylundecanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in formulations .
Mecanismo De Acción
The mechanism of action of 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Examples include 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol and 2-methyl-2-nonylundecanoic acid .
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate: shares similarities with other compounds that have cyclohexyl rings, aminomethyl groups, or long alkyl chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
96507-74-3 |
|---|---|
Fórmula molecular |
C34H68N2O3 |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
[3-[[3-(aminomethyl)-3,5,5-trimethylcyclohexyl]amino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C34H68N2O3/c1-7-9-11-13-15-17-19-21-34(6,22-20-18-16-14-12-10-8-2)31(38)39-26-30(37)25-36-29-23-32(3,4)27-33(5,24-29)28-35/h29-30,36-37H,7-28,35H2,1-6H3 |
Clave InChI |
OYOPDZOHRMVDMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNC1CC(CC(C1)(C)CN)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



